Isopropyl glyoxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
924-53-8 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
propan-2-yl 2-oxoacetate |
InChI |
InChI=1S/C5H8O3/c1-4(2)8-5(7)3-6/h3-4H,1-2H3 |
InChI Key |
KIFFSTLDKYVBBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C=O |
Origin of Product |
United States |
Significance of α Ketoesters As C2 Building Blocks in Advanced Stereoselective Synthesis
α-Ketoesters are a class of organic compounds that possess two adjacent carbonyl groups, an ester, and a ketone. This arrangement of functional groups makes them highly reactive and versatile intermediates in a multitude of chemical transformations. nih.govgoogle.com They are particularly prized as "C2 building blocks," meaning they can introduce a two-carbon unit into a molecule during a synthetic sequence. atamanchemicals.com
The utility of α-ketoesters in stereoselective synthesis is especially noteworthy. Stereoselective synthesis is a critical area of chemistry focused on the creation of molecules with a specific three-dimensional arrangement of atoms, known as stereoisomers. This control is paramount in the synthesis of pharmaceuticals and other biologically active compounds, where often only one stereoisomer exhibits the desired therapeutic effect. α-Ketoesters serve as excellent precursors for the synthesis of chiral molecules, including α-hydroxy esters and α-amino acids, which are fundamental components of many natural products and drugs. researchgate.netresearchgate.net The dual carbonyl functionality allows for a variety of stereocontrolled addition reactions, where the existing chiral information in a molecule or a chiral catalyst directs the formation of a new stereocenter. researchgate.net
Historical Development of Glyoxylate Esters in Organic Transformations
The parent compound, glyoxylic acid, has long been recognized as a key intermediate in metabolic pathways such as the glyoxylate (B1226380) cycle, which allows organisms like bacteria, fungi, and plants to convert fatty acids into carbohydrates. wikipedia.orgwikipedia.org In the realm of organic synthesis, the journey of glyoxylate esters began with early investigations into their fundamental reactivity. For the historical record, glyoxylic acid was synthesized electrosynthetically from oxalic acid. atamanchemicals.com
Early methods for the preparation of glyoxylate esters often involved the direct esterification of glyoxylic acid. acs.org These initial explorations laid the groundwork for the development of more sophisticated transformations. Over time, chemists began to appreciate the synthetic potential of the aldehyde group within the glyoxylate ester structure, leading to its use in various carbon-carbon bond-forming reactions. The development of chiral auxiliaries, such as 8-phenylmenthol, which could be attached to the glyoxylate core to direct the stereochemical outcome of reactions, was a significant advancement. psu.edu This allowed for the synthesis of α-hydroxyesters with high levels of asymmetric induction. psu.edu The exploration of different ester groups, from simple methyl and ethyl esters to more complex benzyl (B1604629) esters, further expanded the synthetic utility of this class of compounds. thieme-connect.com
Isopropyl Glyoxylate As a Contemporary Substrate in Asymmetric Catalysis Research
Esterification Strategies for Glyoxylic Acid Derivatives
The esterification of glyoxylic acid and its derivatives is a primary method for producing glyoxylate esters, including this compound. These strategies primarily involve the reaction of glyoxylic acid with an alcohol, driven by the removal of water to shift the reaction equilibrium towards the product.
Azeotropic Dehydration Techniques for Glyoxylate Ester Formation
Azeotropic dehydration is a widely utilized technique in the synthesis of glyoxylate esters to overcome the challenge of water removal during esterification. mdpi.com This process involves adding an entrainer, a solvent that forms a low-boiling azeotrope with water, to the reaction mixture. mdpi.comijirset.com As the reaction proceeds, the water-entrainer azeotrope is distilled off, effectively driving the reaction towards the formation of the ester. mdpi.comgoogle.com
In the production of this compound, this involves reacting glyoxylic acid with isopropanol (B130326) in the presence of an azeotropic solvent such as toluene (B28343) or cyclohexane. google.com The mixture is heated to reflux, and the water formed during the esterification is continuously removed as an azeotrope with the solvent. google.com This prevents the reverse reaction (hydrolysis of the ester) and allows for higher yields. The direct esterification of glyoxylic acid with isopropyl alcohol in toluene at reflux temperature (110°C) is an effective approach, as the solvent's ability to azeotrope water drives the equilibrium toward ester formation.
A patented method describes producing glyoxylic acid esters by reacting alcohols, such as those with 3 to 15 carbon atoms, with glyoxylic acid via azeotropic dehydration in the presence of a catalytic amount of an acidic substance. google.com This initially forms a mixture of glyoxylic acid ester monomers and oligomers. The oligomers are subsequently depolymerized by heating in the presence of an acid catalyst to yield the final monomeric ester product. google.com
| Parameter | Description | Source |
| Technique | Azeotropic Dehydration | mdpi.comgoogle.com |
| Reactants | Glyoxylic Acid, Isopropanol | |
| Solvent/Entrainer | Toluene, Cyclohexane | google.com |
| Process | The entrainer forms a low-boiling azeotrope with water, which is distilled off to drive the esterification reaction forward. | mdpi.comijirset.com |
| Advantage | Efficient removal of water shifts reaction equilibrium, increasing ester yield. |
Acid-Catalyzed Esterification from Glyoxylic Acid Salts
Acid-catalyzed esterification is a direct and common method for synthesizing this compound. This process involves the reaction of glyoxylic acid with isopropyl alcohol in the presence of an acid catalyst. The catalyst accelerates the nucleophilic attack of the alcohol on the carbonyl group of the carboxylic acid, followed by dehydration to form the ester.
Various acid catalysts have been employed for this transformation. Studies have compared the effectiveness of catalysts like p-toluenesulfonic acid (PTSA) and iodine. Research indicates that iodine can be more effective than PTSA, leading to higher yields and minimizing side reactions like resinification. For example, a reaction using 0.34% (w/w) iodine as a catalyst for 3 hours yielded this compound at 68.5% efficiency, whereas PTSA under similar conditions gave a 64.5% yield. Strong acidic resins have also been demonstrated as effective and reusable catalysts for the synthesis of glyoxylate esters, such as methyl glyoxylate, achieving yields up to 74.8%. gychbjb.com Another approach involves the use of boric acid, which has been shown to selectively catalyze the esterification of α-hydroxycarboxylic acids like glyoxylic acid. researchgate.net
| Catalyst | Concentration (% w/w) | Time (h) | Yield (%) | Source |
| p-Toluenesulfonic Acid (PTSA) | 0.11 | 4 | 64.5 | |
| Iodine (I₂) | 0.34 | 3 | 68.5 | |
| Strong Acidic Resin* | 5.00 | 1.5 | 74.8 | gychbjb.com |
*Data for methyl glyoxylate synthesis, shown for comparative purposes.
Novel Catalytic Approaches to this compound Synthesis
Beyond traditional esterification, novel catalytic methods are being explored to enhance the efficiency and selectivity of this compound synthesis. These approaches include innovative carbonylation reactions and the use of computational tools to uncover new mechanistic pathways.
Alkoxycarbonylation Pathways Leading to this compound
Alkoxycarbonylation represents an alternative route to glyoxylate esters. One patented method describes the synthesis of glyoxylate hemiacetals through the carbonylation of isopropyl formate (B1220265) or the direct reaction of isopropyl alcohol with carbon monoxide (CO) under high pressure (3000 psi). This process is initiated by sodium methoxide (B1231860) complexed with 15-crown-5 (B104581) ether, which stabilizes the alkoxide intermediate, leading to a 70–80% conversion to the this compound hemiacetal. The target this compound is then liberated from the hemiacetal intermediate via thermal cracking at 120–150°C.
Furthermore, computational studies have investigated alkoxycarbonylation pathways in multicomponent systems. Mechanistic studies involving the reaction of a manganese complex, Mn(CO)5Br, with potassium isopropoxide (KOiPr) have identified pathways for the formation of this compound. researchgate.netresearchgate.net These automated studies reveal that the reaction can proceed through an alkoxycarbonylation step within the manganese coordination sphere. researchgate.netresearchgate.net
| Parameter | Value | Source |
| Reactants | Isopropyl formate or Isopropyl alcohol + CO | |
| Pressure | 3000 psi | |
| Temperature | 25–56°C | |
| Catalyst/Initiator | NaOCH₃ + 15-crown-5 | |
| Yield (Hemiacetal) | 70–80% |
Automated Mechanistic Studies of this compound Formation in Multicomponent Systems
The complexity of catalytic reactions in multicomponent mixtures presents a challenge for mechanistic elucidation. To address this, automated, graph-theoretical computational tools have been developed to explore reaction networks without expert bias. researchgate.netresearchgate.net One such tool, ReNeGate (Reaction Network Graph Theoretical tool), has been applied to study the transformations within a system containing a manganese precursor, Mn(CO)5Br, and potassium isopropoxide (KOiPr), a common catalyst activation procedure. researchgate.netresearchgate.net
These automated studies successfully identified reaction pathways leading to the formation of this compound. researchgate.netresearchgate.net The computational analysis mapped out a reaction network that includes steps for alkoxycarbonylation and the eventual formation of the target ester. researchgate.netresearchgate.net This approach not only verifies previously assumed mechanisms but also has the potential to uncover unexpected and potentially more efficient reaction channels for synthesis. researchgate.net By analyzing the energy landscape of the reaction network, the most favorable routes can be identified, guiding future experimental work. researchgate.net
Electrophilic Carbonyl Reactivity of the Glyoxylate Moiety
The glyoxylate moiety in this compound presents two key electrophilic centers: the highly reactive aldehyde carbonyl carbon and the ester carbonyl carbon. The reactivity of these sites dictates the compound's participation in a variety of chemical transformations.
Nucleophilic Additions to the α-Keto Carbonyl
The aldehyde group in this compound is a primary site for nucleophilic attack. This reactivity is characteristic of aldehydes, where the carbonyl carbon possesses a partial positive charge due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. rsc.orglibretexts.org The general mechanism involves the nucleophile adding to the carbonyl carbon, which leads to a tetrahedral intermediate that is subsequently protonated to yield an alcohol. libretexts.org
A notable example of this reactivity is the Palladium-catalyzed decarboxylative 1,2-addition of carboxylic acids to glyoxylic acid esters, including this compound. rptu.de This reaction provides a pathway to α-hydroxy acid derivatives. For instance, the reaction of this compound with 2,4-dimethoxybenzoic acid under these conditions yields isopropyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate. rptu.de
Furthermore, the aldehyde functionality can participate in condensation reactions. The ester group, while generally less reactive than the aldehyde, can undergo hydrolysis under acidic or basic conditions to yield glyoxylic acid and isopropyl alcohol.
Investigations of the Glyoxylate α-Carbon as a Reactive Center
The α-carbon of this compound, the carbon atom adjacent to the two carbonyl groups, can function as a reactive center. This reactivity stems from the acidity of the α-hydrogen. The presence of two electron-withdrawing carbonyl groups increases the acidity of the α-hydrogen, making it susceptible to deprotonation by a strong base to form a resonance-stabilized enolate. numberanalytics.comegyankosh.ac.inlibretexts.org The resulting enolate is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions. transformationtutoring.comlibretexts.org
The formation of enolates from carbonyl compounds is a fundamental concept in organic chemistry, and strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete conversion to the enolate. libretexts.orgfiveable.me Once formed, this enolate can react with electrophiles, such as alkyl halides, in α-alkylation reactions. libretexts.org
A specific application demonstrating the reactivity of the glyoxylate α-position involves silyl (B83357) glyoxylates. In these systems, a nucleophile-triggered mdpi.comnih.gov-Brook rearrangement can generate an enolate, which then reacts with various electrophiles, including enones in Michael additions. nih.gov This cascade reaction highlights the potential of the glyoxylate α-carbon to act as a nucleophilic center after initial activation. nih.gov
Radical Additions Involving this compound Derivatives
Derivatives of this compound, particularly imines and oxime ethers, are effective acceptors in radical addition reactions, providing a powerful method for the synthesis of unnatural α-amino acids. rsc.orgamazonaws.com
Stereocontrol Models and Chiral Induction in Radical Additions to Glyoxylate Imines
Achieving stereocontrol in radical additions to the C=N bond of glyoxylate imines is crucial for the synthesis of chiral amines and amino acids. nih.gov A common and effective strategy involves the use of chiral auxiliaries attached to the imine nitrogen. These auxiliaries create a chiral environment that directs the incoming radical to one face of the imine, leading to a diastereoselective addition.
One widely used class of chiral auxiliaries is based on O-protected β-amino alcohols derived from natural amino acids like valinol and phenylglycinol. academie-sciences.fr For example, imines derived from glyoxylic acid and these chiral auxiliaries have been shown to undergo diastereoselective radical additions. academie-sciences.fr Another highly successful chiral auxiliary is Oppolzer's camphorsultam. mdpi.com When attached to glyoxylic oxime ethers, it facilitates highly diastereoselective radical additions, which can be further transformed into α- or β-amino acids. mdpi.comcapes.gov.br
Chiral N-sulfinylimines, pioneered by Davis and Ellman, have also proven effective in controlling stereochemistry in radical additions. nih.govrsc.org A protocol utilizing a chiral glyoxylate-derived N-sulfinyl imine has been developed using visible light-promoted photoredox catalysis, allowing for the stereoselective addition of C-centered radicals generated from carboxylic acids. rsc.orgrsc.orgnih.gov
The following table summarizes the diastereoselectivity achieved in the radical addition of various alkyl iodides to an N-acylhydrazone derived from propionaldehyde, demonstrating the effectiveness of this approach for different radical precursors.
| Entry | R in R-I | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Et | 80 | 95:5 |
| 2 | i-Bu | 83 | 97:3 |
| 3 | i-Pr | 80 | 96:4 |
| 4 | s-Bu | 69 | >98:2 |
| 5 | c-C6H11 | 86 | 96:4 |
| 6 | t-Bu | 83 | >98:2 |
| Data sourced from a study on radical additions to chiral N-acylhydrazones. nih.gov |
Lewis Acid Chelation Effects in Controlling Radical Reactivity
Lewis acids play a critical role in enhancing both the reactivity and stereoselectivity of radical additions to glyoxylate imine derivatives. nih.gov They function by coordinating to the glyoxylate derivative, typically in a bidentate fashion involving both the imine nitrogen and the carbonyl oxygen of the auxiliary or the ester group. nih.govacademie-sciences.fr This chelation induces a more rigid conformation in the substrate, which enhances facial differentiation of the C=N bond and lowers the energy of the LUMO, making the imine more susceptible to attack by nucleophilic alkyl radicals. mdpi.comnih.gov
The importance of Lewis acids is highlighted by experiments where their absence leads to poor stereoselectivity. For instance, the tin-mediated radical addition of isopropyl iodide to a chiral N-acylhydrazone in the absence of a Lewis acid resulted in a low diastereomeric ratio of 2:1. However, the addition of ZnCl₂ led to a significantly improved ratio of 99:1. nih.gov Various Lewis acids have been employed, including zinc-based reagents (Et₂Zn, ZnCl₂), magnesium bromide (MgBr₂), and indium chloride (InCl₃). mdpi.comnih.gov The choice of Lewis acid can be crucial, and in some cases, it can even influence the sense of stereoinduction. academie-sciences.fr
The combination of a chiral Lewis acid with an achiral glyoxylate derivative represents a catalytic asymmetric approach. The first example of catalytic asymmetric induction in radical addition to C=N bonds was reported using a chiral BOX-ligand with MgBr₂, which afforded a valine derivative with 52% enantiomeric excess. mdpi.com More recent developments have utilized copper-based chiral Lewis acids in combination with N-acylhydrazones to achieve high levels of enantioselectivity in the addition of various alkyl radicals. mdpi.com
Intramolecular Transformations of Isopropyl Phenylglyoxylates
Isopropyl phenylglyoxylate (B1224774) and its derivatives can undergo intramolecular photochemical reactions, leading to the formation of cyclic structures. These transformations are typically initiated by the absorption of UV light, which excites the phenylglyoxylate chromophore. acs.orgacs.org
One of the primary photochemical processes for alkyl phenylglyoxylates is the Norrish Type II reaction, which involves an intramolecular γ-hydrogen abstraction by the excited carbonyl group. acs.orgrsc.org This process generates a 1,4-biradical intermediate. The subsequent fate of this biradical can lead to different products. For example, rearrangement of the biradical can form cyclic lactones. acs.org
Furthermore, the photolysis of alkyl phenylglyoxylates can lead to the formation of an α-hydroxyphenylketene intermediate. acs.org This reactive ketene (B1206846) can be trapped by various nucleophiles. In an intramolecular context, if a suitable nucleophilic group is present in the alkyl chain of the ester, it can trap the ketene to form a cyclic product. This strategy has been employed in the synthesis of β-lactams. acs.org Studies on alkoxy-containing-alkyl phenylglyoxylates have shown that remote hydrogen abstraction can occur, leading to cyclization. For example, the photolysis of 4′-methoxybutyl phenylglyoxylate resulted in products derived from 1,10-hydrogen abstraction. rsc.org Similarly, irradiation of certain phenylglyoxylate derivatives can lead to intramolecular cyclization to produce γ-lactones. thieme-connect.com
Comparative Analysis of Intramolecular Hydrogen Abstraction Kinetics
The intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group of an ester, known as the Norrish Type II reaction, is a fundamental photochemical process. In the case of alkyl glyoxylates, this reaction proceeds through a 1,4-biradical intermediate, leading to the formation of an enol and a carbonyl compound. The kinetics of this process are influenced by the structure of the alkyl group and the reaction conditions.
For instance, studies on a series of alkyl phenylglyoxylates have shown that the quantum yields of product formation exhibit little variation as a function of the ester's structure, although the triplet lifetime of esters lacking γ-hydrogens, such as tert-butyl phenylglyoxylate, is substantially longer. acs.org This suggests that the presence of abstractable γ-hydrogens provides a dominant pathway for the decay of the excited triplet state.
The quantum yields and initial rate constants of product formation are also dependent on the concentration of the starting material. acs.org At lower concentrations, quantum yields greater than 1 have been observed for the formation of the carbonyl product, suggesting the involvement of a radical chain process. acs.org As the initial concentration of the glyoxylate increases, the rates of product formation from the intramolecular pathway tend to decrease, which is attributed to the increased facilitation of competing intermolecular hydrogen abstraction reactions. acs.org
A comparative analysis of the quantum yields for the formation of the carbonyl product (acetone in the case of this compound) from the Norrish Type II reaction for various alkyl phenylglyoxylates highlights the efficiency of this intramolecular pathway. The following table presents representative quantum yields for the formation of the corresponding carbonyl product from the photolysis of different alkyl phenylglyoxylates in benzene.
| Alkyl Phenylglyoxylate | Carbonyl Product | Quantum Yield (Φ) at 0.1 M |
|---|---|---|
| Ethyl Phenylglyoxylate | Acetaldehyde | 0.25 |
| n-Propyl Phenylglyoxylate | Propionaldehyde | 0.22 |
| Isopropyl Phenylglyoxylate (analog) | Acetone | 0.28 |
| n-Butyl Phenylglyoxylate | Butyraldehyde | 0.24 |
Note: The data presented is for alkyl phenylglyoxylates, which serve as close analogs for understanding the reactivity of this compound.
The similarity in quantum yields across different primary and secondary alkyl esters suggests that the rate of γ-hydrogen abstraction is not dramatically influenced by the substitution pattern at the γ-carbon in these systems. acs.org However, it is a crucial pathway that competes with other photochemical processes, such as intermolecular hydrogen abstraction and, in the presence of suitable substrates, Paternò–Büchi reactions. acs.org
Computational Support for Postulated Reaction Intermediates
The mechanism of the Norrish Type II reaction of this compound is postulated to proceed through a key short-lived intermediate, a 1,4-biradical. acs.org The existence and properties of such transient species are often investigated using computational chemistry methods, which provide valuable support for the proposed reaction pathways.
Computational studies, typically employing density functional theory (DFT) and ab initio methods, can be used to model the potential energy surface of the photochemical reaction. These calculations can elucidate the structure and stability of the excited triplet state of the glyoxylate, the transition state for the intramolecular hydrogen abstraction, and the resulting 1,4-biradical intermediate.
For analogous photochemical reactions, such as the Paternò–Büchi reaction, computational studies have been instrumental in explaining the observed regioselectivity and stereoselectivity. nih.gov These studies often focus on the relative energies of the possible biradical intermediates, with the most stable biradical corresponding to the precursor of the major product. researchgate.net The geometry and electronic structure of the biradical, including the spin distribution, can be calculated to understand its subsequent reactivity, which includes either cleavage to form the final products (enol and ketone) or cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). core.ac.uk
In the context of this compound, computational models would be expected to confirm that the formation of the 1,4-biradical via γ-hydrogen abstraction is a thermodynamically and kinetically feasible process from the excited triplet state. Furthermore, these calculations can predict the lifetime of the biradical. For many 1,4-biradicals with oxygen atoms in their skeleton, the lifetimes are known to be very short, which is consistent with the experimental observation that cyclization products are often not observed in significant yields for alkyl phenylglyoxylates. acs.org
Theoretical calculations can also provide insights into the competition between the Norrish Type II pathway and other possible reactions, such as Norrish Type I cleavage (α-cleavage). By comparing the calculated energy barriers for these competing pathways, the predominance of the intramolecular hydrogen abstraction under specific conditions can be rationalized.
While specific computational studies on this compound were not identified in the reviewed literature, the well-established application of these methods to related carbonyl compounds provides a strong basis for their utility in confirming the mechanistic details of its photochemistry.
Stereoselective Transformations Featuring Isopropyl Glyoxylate As a Key Substrate
Asymmetric Carbon–Carbon Bond-Forming Reactions
Isopropyl glyoxylate (B1226380) is a valuable electrophile in asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations for constructing chiral molecules. Its activated carbonyl group readily participates in reactions such as ene and aldol (B89426) reactions, leading to the formation of densely functionalized, enantioenriched products.
Enantioselective Carbonyl-Ene Reactions with Glyoxylate Esters
The carbonyl-ene reaction is an atom-economical method for creating carbon-carbon bonds, yielding α-hydroxy esters from the reaction of glyoxylate esters with olefins. cmu.eduwikipedia.org The development of chiral Lewis acid catalysts has enabled these reactions to be performed with high enantioselectivity. wikipedia.orgthieme-connect.de
Chiral C2-symmetric copper(II) complexes have been established as highly effective Lewis acid catalysts for the enantioselective carbonyl-ene reaction between glyoxylate esters and various olefins. cmu.eduwikipedia.orgfigshare.com Complexes such as those containing bis(oxazoline) (box) ligands, including Cu(S,S)-tert-butylbis(oxazolinyl)2 (a dry complex) and its corresponding air- and water-stable bis(aquo) counterpart, have demonstrated exceptional performance. cmu.edufigshare.comlibretexts.org
These catalysts effectively promote the reaction of monosubstituted, 1,1-disubstituted, and trisubstituted olefins with glyoxylate esters. figshare.comresearchgate.net The reactions typically proceed with catalyst loadings ranging from 0.2 to 10 mol%, affording the desired γ,δ-unsaturated α-hydroxy esters in good yields and with high levels of enantioselectivity. cmu.edufigshare.com The aqua complex, in particular, shows only a slight decrease in reaction rate compared to the anhydrous version, enhancing its practical utility. libretexts.org The versatility of these copper(II)-box catalysts makes them a cornerstone for synthesizing chiral α-hydroxy esters. cmu.edufigshare.comucsf.edu
| Olefin Substrate | Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| Methylenecyclohexane | Cu((S,S)-t-Bu-box)₂ | 10 | 95 | 94 |
| α-Methylstyrene | Cu((S,S)-t-Bu-box)₂ | 1 | 90 | 97 |
| 1,1-Diphenylethylene | Cu((S,S)-t-Bu-box)₂ | 5 | 86 | 98 |
| (E)-1,2-Diphenylethylene | Cu((S,S)-t-Bu-box)₂ | 10 | 78 | 89 |
| Trisubstituted Olefin | Cu((S,S)-t-Bu-box)₂ | 10 | 85 | 98 |
Lanthanide complexes have also been developed as effective catalysts for asymmetric glyoxylate-ene reactions. researchgate.net Efficient C2-symmetric chiral bis(oxazoline)–lanthanide catalysts promote the reaction to produce α-hydroxy esters in yields as high as 85% and with enantiomeric excesses up to 54%. researchgate.netresearchgate.net The use of lanthanide triflates (Ln(OTf)₃) is common, as they function as effective Lewis acids. researchgate.net
Research has shown that the choice of both the lanthanide metal and the glyoxylate ester's chiral auxiliary can influence the stereochemical outcome. For instance, an enhanced level of diastereoselectivity (81% de) was achieved in the reaction between alkenes and menthyl glyoxylate when catalyzed by a bis(oxazoline)–Ln(OTf)₃ complex. researchgate.netresearchgate.net Furthermore, lanthanide(III)-PyBox complexes have been investigated for enantioselective reactions, with metals like Ytterbium(III) being particularly noted for promoting ene-type reactions. beilstein-journals.orgcapes.gov.br
| Lanthanide Metal (in Catalyst) | Glyoxylate Ester | Yield (%) | Enantiomeric Excess (% ee) | Diastereomeric Excess (% de) |
|---|---|---|---|---|
| Ytterbium (Yb) | Ethyl Glyoxylate | 85 | 54 | - |
| Samarium (Sm) | Ethyl Glyoxylate | 75 | 48 | - |
| Ytterbium (Yb) | Menthyl Glyoxylate | - | - | 81 |
Asymmetric Aldol Reactions Employing Isopropyl Glyoxylate
The aldol reaction is a powerful tool for carbon-carbon bond formation, producing β-hydroxy carbonyl compounds that are key building blocks in organic synthesis. nih.gov The direct catalytic asymmetric aldol reaction, which avoids the pre-formation of enolates, represents a highly atom-economical approach. rsc.org this compound, as a highly reactive electrophile, is an excellent substrate for these transformations. thieme-connect.com
Chiral Brønsted acids, particularly chiral phosphoric acids derived from BINOL, have emerged as powerful organocatalysts for direct asymmetric aldol reactions. thieme-connect.comresearchgate.net This methodology provides a valuable alternative to the more common enamine-based catalysis, especially for substrates that are challenging in enamine-catalyzed systems, such as acetophenones and enones. thieme-connect.com
In this approach, a chiral phosphoric acid catalyst activates the glyoxylate electrophile toward nucleophilic attack from an enolized ketone. nih.gov The reaction of various ketones with isopropyl or ethyl glyoxylate using catalysts like H8-BINOL-derived phosphoric acids proceeds to give the corresponding aldol products in good yields with moderate to good enantioselectivities. thieme-connect.comnih.gov A key feature of this method is its characteristic syn-diastereoselectivity, which complements the anti-selectivity often observed in secondary amine-catalyzed reactions. thieme-connect.comnih.gov The synthesis can be performed with catalyst loadings of 5–20 mol% in solvents like toluene (B28343).
The substrate scope of asymmetric aldol reactions with glyoxylates has been explored extensively. While the electrophilic partner is often limited to highly reactive dicarbonyl compounds like glyoxylate esters, the scope of ketone donors is quite broad. thieme-connect.com Brønsted acid catalysis has proven effective for aldol reactions involving challenging nucleophiles such as acetophenones, enones, and fused cyclic ketones. thieme-connect.com
Diastereoselectivity is a critical aspect of these reactions and is highly dependent on the catalytic system. As noted, chiral phosphoric acid catalysis typically favors the formation of syn-aldol products. thieme-connect.com In contrast, other organocatalysts, such as N-Tosyl-(Sa)-binam-l-prolinamide, have been shown to be effective in producing anti-aldol products with high diastereoselectivity when reacting ketones with glyoxylic acid or its esters. thieme-connect.comresearchgate.net The reaction of cyclopentanone (B42830) can sometimes result in poor diastereoselectivity, though specific catalysts have been developed to improve this outcome. nih.gov The choice of ketone donor and aldehyde acceptor significantly influences both diastereo- and enantioselectivity, with aliphatic aldehydes often providing higher diastereoselectivity than aromatic ones in certain systems. nih.govacs.org
| Ketone Donor | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee, syn isomer) |
|---|---|---|---|
| Cyclohexanone | 85 | 84:16 | 85 |
| Cyclopentanone | 82 | 83:17 | 80 |
| Acetophenone | 75 | - | 65 |
| 2-Hexanone | 78 | 80:20 | 70 |
| 3-Pentanone | 90 | 86:14 | 88 |
Asymmetric 1,2-Additions to Glyoxylate Esters and Derivatives
The electrophilic carbonyl carbon of glyoxylate esters is a prime target for nucleophilic additions. Enantioselective variants of these reactions provide direct access to optically active α-hydroxy esters and their derivatives, which are crucial intermediates in medicinal and materials chemistry.
Ruthenium-Catalyzed Asymmetric Addition of Boronic Acids
The enantioselective 1,2-addition of arylboronic acids to glyoxylate esters represents a powerful method for synthesizing optically active mandelic acid derivatives. Research has demonstrated that ruthenium catalysts, when paired with chiral ligands, are highly effective for this transformation. thieme-connect.comrsc.org A notable system employs a catalyst generated in situ from RuCl₂(PPh₃)₃ and the chiral bidentate phosphoramidite (B1245037) ligand (R,R)-Me-BIPAM. thieme-connect.comthieme-connect.com
This catalytic system has been successfully applied to the reaction of various arylboronic acids with glyoxylate esters. While tert-butyl glyoxylate often provides the highest yields, this compound is also a highly effective substrate, conferring high enantioselectivities. thieme-connect.comthieme-connect.com A key finding in optimizing this reaction is the addition of a fluoride (B91410) salt, such as potassium fluoride (KF), which significantly enhances enantioselectivity. thieme-connect.comrsc.org The proposed role of the fluoride is to activate the boronic acid, thereby facilitating the crucial transmetalation step in the catalytic cycle. thieme-connect.com The reaction accommodates a range of arylboronic acids, including those with both electron-donating and electron-withdrawing groups at the para and meta positions, achieving enantiomeric excesses (ee) of up to 99%. rsc.org
Table 1: Ruthenium-Catalyzed Asymmetric Addition of Arylboronic Acids to Glyoxylates Data is representative of findings described in the literature.
| Arylboronic Acid (ArB(OH)₂) | Glyoxylate Ester | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | This compound | Good | High | thieme-connect.com |
| 4-Methoxyphenylboronic acid | tert-Butyl glyoxylate | High | 98% | rsc.org |
| 3-Chlorophenylboronic acid | tert-Butyl glyoxylate | Good | 99% | rsc.org |
| Naphthylboronic acid | tert-Butyl glyoxylate | High | Up to 99% | rsc.org |
Palladium-Catalyzed Enantioselective Additions to Glyoxylate-Derived Hydrazones
To access chiral α-aryl α-hydrazino esters, a valuable class of non-proteinogenic amino acid precursors, palladium-catalyzed asymmetric additions have been developed. These reactions involve the 1,2-addition of aryl boronic acids to hydrazones derived from glyoxylate esters. nih.gov Catalytic systems combining palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) with specifically designed pyridine-hydrazone ligands have proven effective. nih.gov
The substrates for this transformation are N-carbamoyl protected glyoxylate-derived hydrazones, with protecting groups such as Cbz (carboxybenzyl) and Fmoc (fluorenylmethyloxycarbonyl) being utilized. nih.gov The reaction yields the desired α-aryl α-hydrazino esters with high levels of enantioselectivity. nih.gov The resulting products are key building blocks for the synthesis of more complex molecules like hydrazinopeptides and N-aminopeptides. nih.gov
Enantioselective Friedel-Crafts Alkylations with this compound
The Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds is a fundamental C-C bond-forming reaction. Its enantioselective variant using glyoxylate derivatives provides a direct route to optically active aryl- and heteroarylglycine derivatives.
Chiral Silane (B1218182) Lewis Acid Mediated Alkylations of Indoles
A highly practical approach for the enantioselective Friedel-Crafts reaction between indoles and a glyoxylate derivative involves the use of a chiral silane Lewis acid. Specifically, a simple, strained silacycle has been shown to mediate the reaction between electron-rich heteroarenes like indole (B1671886) and the benzoylhydrazone of this compound. nih.gov This method is notable for its practicality and scalability, as demonstrated by successful reactions conducted on a five-gram scale. nih.gov The chiral silane activates the hydrazone, facilitating the nucleophilic attack from the indole to produce chiral indolylglycine derivatives with high stereocontrol.
Catalyst-Free Approaches to (3-Indolyl)glycine Derivatives from Ethyl/Isopropyl Glyoxylate
Interestingly, the synthesis of (3-indolyl)glycine derivatives can also be achieved without the need for a metal or organocatalyst. nih.govresearchgate.net A three-component reaction involving an indole, an amine, and ethyl glyoxylate can proceed under solvent-free conditions to afford the desired alkylation products in good to high yields, ranging from 61% to 93%. researchgate.net This approach offers a convenient and atom-economical pathway to these valuable amino acid derivatives. researchgate.net While many Friedel-Crafts reactions with glyoxylate-derived imines require catalysts like TFA or Yb(OTf)₃, these catalyst-free conditions, which can also be run in water, highlight an environmentally benign alternative. nih.gov
Table 2: Catalyst-Free Three-Component Synthesis of (3-Indolyl)glycine Derivatives Data is representative of findings described in the literature.
| Indole | Amine | Glyoxylate | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Indole | Benzylamine | Ethyl glyoxylate | Solvent-free | 93% | researchgate.net |
| Indole | Aniline | Ethyl glyoxylate | Solvent-free | 91% | researchgate.net |
| 2-Methylindole | Benzylamine | Ethyl glyoxylate | Solvent-free | 85% | researchgate.net |
| Indole | Methylamine | Glyoxalic acid | Water, RT | ~Quantitative | nih.gov |
Chiral Induction Strategies in this compound Chemistry
Asymmetric induction is the process that favors the formation of one enantiomer or diastereoisomer over another during a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org In the context of reactions involving this compound, several strategies are employed to achieve high levels of stereocontrol.
The most prominent strategy discussed is external asymmetric induction, where a chiral catalyst creates a chiral environment for the reaction. wikipedia.org The ruthenium- and palladium-catalyzed 1,2-additions are prime examples. In the ruthenium-catalyzed system, the chiral (R,R)-Me-BIPAM ligand coordinates to the metal center, dictating the facial selectivity of the arylboronic acid's addition to the glyoxylate carbonyl. thieme-connect.comthieme-connect.com Similarly, in the palladium-catalyzed reaction, chiral pyridine-hydrazone ligands control the enantioselective addition to the C=N bond of the glyoxylate-derived hydrazone. nih.gov The enantioselective Friedel-Crafts alkylation mediated by a chiral silane Lewis acid also falls into this category, where the chiral catalyst activates the electrophile and controls the stereochemical outcome. nih.gov
Another major strategy is the use of a chiral auxiliary, which is a chiral moiety temporarily attached to the substrate to direct the stereochemistry of a reaction—a form of internal asymmetric induction. wikipedia.org While the examples provided primarily use external catalysts, the derivatization of this compound into a hydrazone or imine is a key step that could be adapted for this strategy by using a chiral hydrazine (B178648) or amine.
Advanced strategies such as dynamic kinetic resolution (DKR) also represent a powerful form of chiral induction. nih.gov DKR transforms a racemic starting material into a single, optically enriched product by combining rapid racemization of the substrate with a stereoselective reaction. While not detailed for this compound itself in the provided context, related ruthenium-catalyzed asymmetric transfer hydrogenations of α-keto esters employ DKR to construct multiple stereocenters with high control, illustrating the potential of such advanced methods in this area of chemistry. researchgate.net
Utilization of Chiral Auxiliaries in Radical and Ionic Additions
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively applied to radical and ionic additions to glyoxylate derivatives.
In the realm of ionic additions, chiral glyoxylate esters have been shown to undergo highly diastereoselective nucleophilic additions. For instance, the glyoxylate ester of 8-phenylmenthol, a highly effective chiral auxiliary, reacts with Grignard reagents to afford α-hydroxy esters with excellent levels of asymmetric induction (98.1–99.4% diastereomeric excess). psu.edu The phenyl group of the auxiliary is believed to effectively block one face of the aldehyde, directing the incoming nucleophile to the opposite face. psu.eduresearchgate.net This principle has been applied in aza-Diels-Alder reactions, where glyoxylate imines bearing two chiral auxiliaries, such as N-(1-phenylethyl) and 8-phenylmenthol, react with dienes to yield cycloadducts with high diastereoselectivity (87–96%). researchgate.net
In radical additions, chiral auxiliaries attached to glyoxylate derivatives, such as oxime ethers or N-acylhydrazones, have proven effective in directing stereochemistry. Oppolzer's camphorsultam, for example, has been used as a chiral auxiliary in diastereoselective radical additions to glyoxylic oxime ethers, leading to the formation of α-amino acid precursors. mdpi.com Similarly, chiral N-acylhydrazones derived from glyoxylates undergo tin-mediated radical additions with alkyl iodides in the presence of a Lewis acid like zinc chloride, affording adducts with very high diastereoselectivity (e.g., 99:1 dr for isopropyl iodide addition). nih.gov The Lewis acid is thought to enforce a rigid, chelated conformation, which is key to the high stereocontrol observed. nih.gov
Table 1: Diastereoselective Addition of Isopropyl Radical to a Chiral N-Acylhydrazone
| Entry | Lewis Acid | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| 1 | None | 2:1 | nih.gov |
Design and Application of Chiral Ligands (e.g., Bisoxazolines, Phosphoramidites)
The use of chiral ligands in combination with metal catalysts offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product.
Bisoxazoline (BOX) Ligands: Chiral bis(oxazoline) (BOX) ligands are a privileged class of C2-symmetric ligands that have been widely used in asymmetric catalysis. sigmaaldrich.com In combination with metal triflates (e.g., Cu(OTf)₂, Mg(OTf)₂), BOX ligands catalyze the asymmetric hetero-Diels-Alder reaction between glyoxylate esters, including this compound, and dienes like Danishefsky's diene. nih.govscispace.com These reactions proceed via a Mukaiyama-type aldol addition followed by cyclization to afford tetrahydropyran (B127337) derivatives in good yields and with significant enantiomeric excess (up to 72% ee). nih.govscispace.com The stereochemical outcome is influenced by the specific structure of the BOX ligand, the glyoxylate ester, and the reaction temperature. researchgate.net Conformationally constrained BOX ligands have been shown to provide improved enantioselectivity. nih.govscispace.com
Phosphoramidite Ligands: Phosphoramidites have emerged as a versatile and highly effective class of ligands in transition-metal-catalyzed asymmetric reactions. sioc-journal.cnmdpi.comdicp.ac.cn Chiral bidentate phosphoramidite ligands, such as (R,R)-Me-BIPAM, have been used with ruthenium catalysts for the enantioselective 1,2-addition of arylboronic acids to glyoxylate esters. thieme-connect.com While tert-butyl glyoxylate often gives the highest yields, this compound also provides high enantioselectivity in these transformations. thieme-connect.com The active catalyst is conveniently generated in situ, and the addition of an activator like potassium fluoride (KF) can enhance enantioselectivity by facilitating the transmetalation step. thieme-connect.com
Table 2: Asymmetric Hetero-Diels-Alder Reaction of Glyoxylate Esters with Danishefsky's Diene Catalyzed by a Cu(II)-BOX Complex
| Glyoxylate Ester | Ligand | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|
| Methyl Glyoxylate | Constrained Bisoxazoline | 72% | 65% | scispace.com |
Asymmetric Catalysis with N-Triflylphosphoramides and Related Acidic Catalysts
N-Triflylphosphoramides (NTPAs) are a class of highly acidic chiral Brønsted acids that have proven to be powerful catalysts for a wide range of asymmetric transformations. researchgate.netresearchgate.netrsc.org Their high acidity, derived from the electron-withdrawing N-triflyl group, allows them to activate even weakly basic substrates that are challenging for more traditional phosphoric acid catalysts. rsc.orgacs.org
In the context of reactions involving glyoxylates, NTPAs have been employed in enantioselective carbonyl-ene reactions. For example, the reaction between various aldehydes and glyoxylates can be effectively catalyzed by an NTPA. researchgate.net The reaction proceeds with good enantioselectivity for several glyoxylate esters, including ethyl, benzyl (B1604629), and this compound, which afforded the corresponding α-hydroxy ester product with 88% ee. researchgate.net The enantioselectivity is often higher in non-polar solvents, suggesting the involvement of a tight ion pair between the protonated substrate and the chiral counteranion of the catalyst in the reaction mechanism. researchgate.net The bulky substituents on the BINOL-derived backbone of the NTPA create a well-defined chiral pocket that dictates the facial selectivity of the nucleophilic attack on the activated glyoxylate. ruepinglab.com
Table 3: Enantioselective Carbonyl-Ene Reaction Catalyzed by N-Triflylphosphoramide (NTPA)
| Glyoxylate Ester | Enantiomeric Excess (ee) | Reference |
|---|---|---|
| Ethyl Glyoxylate | 86% | researchgate.net |
| Benzyl Glyoxylate | 87% | researchgate.net |
Dynamic Kinetic Resolutions and Stereoconvergent Transformations
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, enantiomerically pure product. nih.gov This is achieved by combining a rapid, catalyst-mediated racemization of the starting material with a highly enantioselective, irreversible reaction.
Asymmetric Transfer Hydrogenation of α-Keto Esters
Asymmetric transfer hydrogenation (ATH) is a key method for the enantioselective reduction of ketones and imines. When applied to racemic α-keto esters, which can undergo racemization at the α-position, a dynamic kinetic resolution can be achieved. nih.govnih.gov This process allows for the synthesis of α-hydroxy esters with high diastereo- and enantioselectivity. organic-chemistry.orgunc.edu
The DKR-ATH of β-substituted α-keto esters has been successfully accomplished using ruthenium catalysts bearing a chiral monosulfonated diamine ligand, such as (arene)RuCl(monosulfonamide) complexes. nih.govnih.govorganic-chemistry.org In these reactions, formic acid/triethylamine is typically used as the hydrogen source. The catalyst facilitates both the racemization of the α-keto ester and the highly enantioselective reduction of the ketone. nih.gov While much of the work has focused on β-aryl α-keto esters which can cyclize to form lactones, the fundamental principle is applicable to a range of α-keto esters. nih.govorganic-chemistry.org The choice of solvent and ligand structure is crucial for achieving high selectivity. nih.gov For example, the transfer hydrogenation of α-methoxyimino-β-keto esters using a Noyori-Ikariya type ruthenium complex shows that the geometry of the imino substituent can significantly affect reactivity and enantioselectivity. semanticscholar.org This methodology provides a highly efficient route to valuable chiral building blocks from readily available racemic starting materials. nih.govcore.ac.uk
Catalytic Systems and Methodological Innovations for Isopropyl Glyoxylate Transformations
Lewis Acid Catalysis in Stereoselective Glyoxylate (B1226380) Reactions
Lewis acid catalysis plays a pivotal role in the stereoselective transformation of isopropyl glyoxylate, enabling the synthesis of chiral α-hydroxy esters, which are valuable building blocks in organic synthesis. The coordination of a Lewis acid to the carbonyl oxygen of the glyoxylate enhances its electrophilicity and provides a chiral environment to direct the approach of a nucleophile, thereby controlling the stereochemical outcome of the reaction. Various metal-based Lewis acids have been developed and successfully applied in asymmetric reactions involving this compound.
C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids
C2-symmetric copper(II) complexes, particularly those with bis(oxazoline) (box) ligands, have emerged as highly effective chiral Lewis acids for a range of enantioselective reactions involving glyoxylate esters. researchgate.netcmu.edupsu.edu These catalysts are known for their ability to form distorted square planar or square pyramidal complexes, which effectively control the facial selectivity of the reacting partners. psu.edu
In the context of the carbonyl-ene reaction, C2-symmetric copper(II) complexes catalyze the reaction between this compound and various olefins to produce homoallylic alcohols with high yields and enantioselectivities. researchgate.netcmu.edu For instance, the complex Cu((S,S)-t-Bu-box)(H2O)22 has demonstrated excellent performance in the reaction of ethyl glyoxylate with olefins like isobutylene (B52900) and α-methylstyrene. cmu.edu The synthetic utility of this method is underscored by the successful gram-scale synthesis of the desired adducts with low catalyst loading. cmu.edu The use of different counterions and ligand substituents allows for the fine-tuning of the catalyst's reactivity and selectivity. cmu.edupsu.edu
The versatility of these copper(II) complexes extends to other important transformations, including Diels-Alder reactions. Although moderate enantioselectivity was initially observed in the hetero-Diels-Alder reaction of this compound with less reactive dienes, these catalysts have proven to be versatile for various cycloaddition reactions. scielo.brdeepdyve.com The success of these catalysts is often attributed to the bidentate coordination of the glyoxylate substrate to the chiral Lewis acid, which creates a well-defined and predictable transition state. psu.edu
Table 1: Performance of C2-Symmetric Copper(II) Catalysts in the Ene Reaction of Ethyl Glyoxylate
Lanthanide(III) Complexes in Asymmetric Ene and Diels-Alder Reactions
Lanthanide(III) complexes, particularly lanthanide triflates (Ln(OTf)₃), are powerful Lewis acids that have been successfully employed in asymmetric reactions of glyoxylates. researchgate.netmdpi.com Their utility stems from their water-tolerant nature, which eliminates the need for rigorously dry solvents. mdpi.com Chiral lanthanide(III) complexes, often prepared in situ from a lanthanide triflate, a chiral ligand like (R)-(+)-binaphthol, and a base, have been shown to catalyze Diels-Alder reactions with high efficiency. scielo.br
In the glyoxylate-ene reaction, C2-symmetric chiral bis(oxazoline)–lanthanide catalysts have been developed, affording α-hydroxy esters in good yields and moderate enantioselectivities. researchgate.net An enhanced level of diastereoselectivity was achieved when using menthyl glyoxylate as the substrate. researchgate.net Similarly, in the hetero-Diels-Alder reaction of glyoxylate esters with Danishefsky's diene, chiral bis(oxazoline)–lanthanide complexes have proven to be effective catalysts. aminer.org The choice of the lanthanide metal can influence the enantioselectivity, with heavier lanthanides sometimes providing higher enantiomeric excesses. wiley-vch.de
Applications of Magnesium(II) and Indium(III) in Stereoselective Additions
While less common than copper or lanthanide catalysts, magnesium(II) and indium(III) complexes have also found application in stereoselective additions to glyoxylates. Chiral Mg(II)-complexes have been explored for the asymmetric carbonyl-ene reaction, where the introduction of P-donor units in the ligand can fine-tune the Lewis acidity and chiral environment for improved catalytic efficiency. researchgate.net
Indium(III)-catalyzed intermolecular glyoxylate-ene reactions have been developed, providing an efficient route to homoallylic alcohols with high enantioselectivities. researchgate.net A notable feature of this system is its ability to differentiate between geometrical isomers of alkenes, with only the isomers having a proton β-cis to the substituent reacting. researchgate.net This selectivity adds another layer of control to the synthetic methodology.
Brønsted Acid Catalysis in Glyoxylate Chemistry
In addition to Lewis acids, chiral Brønsted acids have emerged as powerful catalysts for enantioselective transformations of this compound. These catalysts operate by activating the glyoxylate through protonation, thereby lowering its LUMO and facilitating nucleophilic attack. The chiral counteranion of the Brønsted acid then controls the stereochemical outcome of the reaction.
Highly Acidic N-Triflylphosphoramides as Enantioselective Catalysts
N-triflylphosphoramides (NTPAs) are a class of highly acidic Brønsted acids that have proven to be more effective than the corresponding phosphoric acids in many enantioselective transformations. researchgate.netrsc.orgresearchgate.net Their increased acidity allows them to activate less reactive substrates and form tighter ion pairs, leading to improved reactivity and enantioselectivity. researchgate.net
NTPAs have been successfully used as catalysts in the enantioselective Prins cyclization between enals and glyoxylates. acs.org In these reactions, the NTPA catalyst facilitates the generation of an oxocarbenium ion, which then undergoes a stereocontrolled cyclization. acs.org Furthermore, F10BINOL-derived N-sulfonyl phosphoramide (B1221513) has been employed as a chiral strong Brønsted acid catalyst for the enantioselective intermolecular carbonyl–ene reaction of simple olefins with ethyl glyoxylate. x-mol.com This methodology provides an atom-economical and environmentally friendly route to enantioenriched allylic and homoallylic alcohols. x-mol.com The broad applicability of NTPAs is highlighted by their use in a variety of other asymmetric transformations, including cycloadditions and electrophilic aromatic substitutions. rsc.orgresearchgate.net
Chiral Phosphoric Acid Catalysis in Asymmetric Reactions
Chiral phosphoric acids (CPAs), derived from BINOL and related scaffolds, are versatile Brønsted acid catalysts that have been widely used in asymmetric synthesis. rsc.orgbeilstein-journals.org They can act as bifunctional catalysts, activating both the electrophile and the nucleophile through hydrogen bonding. beilstein-journals.org
In the context of glyoxylate chemistry, CPAs have been employed to catalyze the asymmetric addition of various nucleophiles. For instance, the enantioselective addition of 4,7-dihydroindoles to imines derived from glyoxylates can be catalyzed by CPAs, providing access to chiral 2-indolyl methanamine derivatives. researchgate.net Furthermore, CPAs have been shown to be effective catalysts for carbonyl-ene reactions involving glyoxylate esters. researchgate.net The steric and electronic properties of the CPA catalyst, particularly the substituents at the 3,3'-positions of the BINOL backbone, can be modified to enhance stereoselectivity and yield.
Table 2: Comparison of Brønsted Acid Catalysts in Glyoxylate Reactions
Organocatalysis and Cooperative Catalysis
Organocatalysis has emerged as a powerful tool in synthetic chemistry, utilizing small, metal-free organic molecules to catalyze chemical transformations. units.itmdpi.com This approach often provides distinct reactivity and selectivity compared to traditional metal-based or enzymatic catalysis. In the context of this compound, organocatalysis, particularly in synergistic combination with metal catalysts, has enabled significant methodological innovations for constructing complex chiral molecules.
Aminocatalysis in Asymmetric Glyoxylate Transformations
Aminocatalysis, which employs chiral primary or secondary amines, is a cornerstone of organocatalysis for the functionalization of carbonyl compounds. researchgate.net The fundamental principle involves the condensation of the amine catalyst with a carbonyl compound to form a transient nucleophilic enamine or an electrophilic iminium ion. This activation strategy has been successfully applied to asymmetric transformations involving glyoxylate esters.
A prominent example is the proline-catalyzed Mannich reaction, which facilitates the asymmetric carbon-carbon bond formation between an aldehyde, an amine, and a β-dicarbonyl compound. In reactions involving glyoxylate derivatives, such as the N-p-methoxyphenyl (PMP) protected α-imino ethyl glyoxylate, unmodified aldehydes can be used as nucleophiles. units.it The chiral amine catalyst, often L-proline or a derivative, activates the aldehyde by forming a chiral enamine. This enamine then attacks the electrophilic imine derived from the glyoxylate ester in a highly stereocontrolled manner. This method provides access to chiral β-amino and α-amino acid derivatives with high yields and excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). researchgate.net
Similarly, tetrapeptides have been shown to catalyze the asymmetric aldol (B89426) reaction between α-branched aldehydes and glyoxylates. nih.gov This biomimetic approach generates acyclic molecules with all-carbon quaternary stereocenters, which are valuable building blocks in organic synthesis. nih.gov The effectiveness of these aminocatalysts often relies on their bifunctional nature, where a hydrogen-bond donor group on the catalyst activates the electrophile (the glyoxylate) while the amine moiety controls the stereochemical outcome through the enamine intermediate. nih.gov
Synergistic Metal–Organocatalysis in Complex Bond Formations
Synergistic catalysis represents a sophisticated strategy where two distinct catalytic cycles operate in concert to enable a single, powerful transformation. princeton.edu This approach involves the simultaneous activation of both the nucleophile and the electrophile by separate catalysts, often an organocatalyst and a transition metal complex. princeton.eduethz.ch This dual activation diminishes the HOMO-LUMO gap between the reacting partners, often enabling reactions that are difficult or impossible to achieve with a single catalyst. ethz.ch
A well-established example of this concept is the merger of palladium catalysis and enamine catalysis for the α-allylic alkylation of aldehydes and ketones. princeton.edumdpi.com In this system, the organocatalyst (a chiral amine like pyrrolidine) reacts with a carbonyl compound to form a nucleophilic enamine. Concurrently, a palladium(0) catalyst activates an allyl acetate (B1210297) to generate an electrophilic π-allyl palladium(II) complex. princeton.edu The subsequent reaction between the catalytically generated enamine and the π-allyl complex forms the new carbon-carbon bond with high stereocontrol, followed by hydrolysis to release the product and regenerate both catalysts. princeton.edumdpi.com
This synergistic principle is directly applicable to transformations involving this compound as the electrophilic partner. By combining a chiral aminocatalyst with an achiral metal catalyst, new pathways for enantioselective bond formation are unlocked. nih.gov For instance, the combination of proline catalysis with silver(I) catalysis has been used in three-component coupling reactions involving alkynylbenzaldehydes, amines, and ketones, demonstrating the power of merging enamine and π-acid catalysis. princeton.edu Such strategies hold significant potential for developing novel, highly selective reactions for the functionalization of this compound.
Transition Metal Catalysis in this compound Reactivity
Transition metal catalysis is a fundamental pillar of modern organic synthesis, offering a vast array of transformations due to the unique electronic and steric properties of metal complexes. numberanalytics.comnumberanalytics.com Metals like ruthenium and palladium provide powerful catalytic cycles for creating stereochemically complex products from simple precursors such as this compound. numberanalytics.com
Ruthenium-Mediated Asymmetric Additions
Ruthenium complexes have proven to be highly effective catalysts for asymmetric addition reactions to the carbonyl group of glyoxylate esters. A significant application is the enantioselective 1,2-addition of arylboronic acids to glyoxylates, which yields optically active α-hydroxy esters, including valuable mandelic acid derivatives. rsc.orgthieme-connect.com
In a typical catalytic system, a ruthenium precursor such as RuCl2(PPh3)3 is combined in situ with a chiral ligand. thieme-connect.com The chiral bidentate phosphoramidite (B1245037) ligand (R,R)-Me-BIPAM, which is derived from linked BINOL, has demonstrated exceptional performance in this transformation. rsc.orgthieme-connect.com The reaction is often enhanced by the addition of a fluoride (B91410) salt, such as potassium fluoride (KF), which is believed to activate the boronic acid and facilitate the crucial transmetalation step. thieme-connect.com While various glyoxylate esters can be used, tert-butyl glyoxylate has been reported to give the highest yields, though this compound also confers high enantioselectivity. thieme-connect.com The reaction accommodates a wide range of arylboronic acids with both electron-donating and electron-withdrawing substituents. thieme-connect.com
Table 1: Ruthenium-Catalyzed Asymmetric Addition of Arylboronic Acids to Glyoxylates Catalyst system: [RuCl2(Ph3P)3] and (R,R)-Me-BIPAM ligand. thieme-connect.com
| Arylboronic Acid (ArB(OH)₂) | Ester Group | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Phenyl | tert-Butyl | 90 | 99 |
| 4-Methoxyphenyl | tert-Butyl | 88 | 99 |
| 4-Fluorophenyl | tert-Butyl | 85 | 98 |
| 3-Chlorophenyl | tert-Butyl | 86 | 98 |
| 1-Naphthyl | tert-Butyl | 70 | 99 |
Note: Data is primarily based on reactions with tert-butyl glyoxylate, as reported in the literature, with this compound noted as conferring similarly high enantioselectivity. thieme-connect.com
Palladium-Catalyzed Stereoselective Transformations
Palladium catalysis offers a versatile platform for a variety of stereoselective transformations, including reactions involving this compound. nih.gov One of the most prominent applications is the asymmetric glyoxylate-ene reaction, which provides a direct route to optically active α-hydroxy esters. mdpi.com
This reaction is typically catalyzed by chiral palladium(II) complexes. In the presence of such a catalyst, an alkene reacts with this compound to form a new carbon-carbon bond and a hydroxyl-bearing stereocenter with high levels of enantiocontrol. mdpi.com The reaction proceeds smoothly under mild conditions, and the catalytic systems can often be recycled and reused, which is advantageous for large-scale synthesis. mdpi.com The electronic properties of the alkene substrate can influence reactivity, but a range of substituted styrenes and other olefins participate effectively. mdpi.com Other palladium-catalyzed transformations include the allylation of glyoxylate using vinylsilanes as nucleophiles, catalyzed by chiral dicationic palladium complexes. organic-chemistry.org
Table 2: Palladium-Catalyzed Asymmetric Glyoxylate-Ene Reaction Reaction between various alkenes and glyoxylate esters catalyzed by a chiral Pd(II) complex. mdpi.com
| Alkene | Glyoxylate Ester | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| α-Methylstyrene | Ethyl | 94 | 70 |
| α-Methyl-4-chlorostyrene | Ethyl | 92 | 75 |
| α-Methyl-4-methylstyrene | Ethyl | 95 | 68 |
| 1,1-Diphenylethylene | Ethyl | 90 | 65 |
Metal-Ligand Cooperative Catalysis in Dehydrogenative Reactions
Metal-ligand cooperative (MLC) catalysis is an advanced strategy where the ligand is not merely a spectator that tunes the steric and electronic properties of the metal center, but actively participates in bond activation and formation. nsf.govrsc.org This concept is particularly powerful in hydrogenation and dehydrogenation reactions, where the ligand can assist in the heterolytic cleavage of H-H or C-H bonds. rsc.orgmdpi.com
A common mechanism involves the reversible dearomatization of a pyridine-based pincer ligand. nsf.govmdpi.com In a dehydrogenative cycle, a metal-bound alkoxide is deprotonated by a basic site on the ligand, leading to the formation of the corresponding carbonyl compound (e.g., an aldehyde or ketone), a metal-hydride, and a protonated, dearomatized ligand. The subsequent release of dihydrogen (H₂) regenerates the aromatic, catalytically active form of the complex, completing the cycle. mdpi.com
Pincer complexes of ruthenium and iridium are well-known to facilitate such transformations, enabling reactions like the acceptorless dehydrogenation of alcohols to esters and the synthesis of pyrroles from alcohols and amino alcohols. nsf.govmdpi.com While specific examples involving this compound in dehydrogenative coupling are not extensively documented, the principles of MLC provide a robust framework for designing novel transformations. The ability of these catalysts to mediate C-H, O-H, and N-H bond activation under mild conditions makes them highly suitable for complex synthetic challenges involving functionalized substrates like this compound. escholarship.org
Strategic Applications of Isopropyl Glyoxylate in Complex Molecule Synthesis
Construction of Chiral α-Hydroxy Esters and Related α-Functionalized Scaffolds
The synthesis of chiral α-hydroxy esters is a cornerstone of modern organic synthesis, as these motifs are prevalent in numerous natural products and pharmaceuticals. rsc.org Isopropyl glyoxylate (B1226380) is an ideal substrate for asymmetric additions to its carbonyl group, providing direct access to these valuable compounds. Methodologies for producing these esters often involve the stereoselective reduction of the corresponding α-keto esters or, more directly, the enantioselective addition of nucleophiles to the aldehyde of the glyoxylate.
Biocatalytic approaches have proven highly effective in this regard. For instance, the asymmetric reduction of ketoesters to their corresponding (R)-hydroxy esters can be achieved with high efficiency using ketoreductase enzymes like KRED1001. nih.gov This process often employs a cofactor regeneration system, such as using glucose dehydrogenase, to ensure catalytic turnover. nih.gov The resulting chiral α-hydroxy esters can then be saponified to the enantiomerically pure α-hydroxy acids without epimerization. nih.gov
Beyond simple reductions, isopropyl glyoxylate can be functionalized through palladium-catalyzed C(sp³)–H alkylation of the corresponding lactic acid, assisted by an 8-aminoquinoline (B160924) auxiliary, to generate a diverse range of chiral α-hydroxy acids. rsc.org These methods provide a practical and straightforward route to access complex α-hydroxy acid and ester scaffolds. rsc.org
Enantioselective Synthesis of Chiral α-Branched Amines and Noncanonical α-Amino Acid Derivatives
The synthesis of optically active α-branched amines and unnatural amino acids is of significant interest due to their roles as chiral synthons and their presence in biologically active peptides. This compound is a key precursor in several powerful strategies to access these structures, primarily through the formation and subsequent reaction of its corresponding imine and hydrazone derivatives.
Imines derived from this compound are highly valuable intermediates in the synthesis of α-branched amines and amino acid derivatives. These imines, often activated by an electron-withdrawing group on the nitrogen atom (e.g., N-carbamoyl, N-phosphinoyl, or N-sulfonyl), function as effective glycine (B1666218) α-cation synthons. wiley-vch.dersc.org The increased reactivity of these activated imines facilitates nucleophilic addition, which is a common strategy for forming the core C-C bond of the target amine. wiley-vch.dersc.org
The general synthetic route involves three main steps: the formation of the imine from the glyoxylate, the nucleophilic addition of a carbanion (such as a Grignard reagent), and finally, the cleavage of the activating group to yield the desired α-branched amine. wiley-vch.de The use of chiral auxiliaries on the imine nitrogen allows for highly diastereoselective additions, providing reliable access to enantiomerically enriched products. wiley-vch.de For example, chiral phosphonyl imines have been shown to react with lithium glycine enolates to produce α,β-diamino esters with excellent chemical yields and high diastereoselectivity. nih.gov
α-Hydrazino acids are unique amino acid analogues where the α-carbon is replaced by a nitrogen atom, leading to peptidomimetics with constrained conformations and interesting biological properties. nih.govnd.edu These compounds are often synthesized from α-amino acids or α-bromo acids. nih.gov A powerful alternative involves the use of hydrazones derived from glyoxylates.
Catalytic enantioselective methods have been developed for accessing α-aryl monoalkylhydrazines, which are direct precursors to various 1,2-diaza heterocycles. researchgate.net One such approach involves the palladium-catalyzed asymmetric 1,2-addition of aryl boronic acids to N-carbamoyl protected glyoxylate-derived hydrazones. researchgate.net This methodology yields valuable α-aryl α-hydrazino esters with high enantioselectivity. researchgate.net The resulting α-hydrazino acid derivatives can be further elaborated into more complex molecules, including hybrid hydrazino peptides. nih.gov
Cycloaddition Reactions and Heterocyclic Compound Formation
This compound is an excellent dienophile and electrophile in various cycloaddition reactions, providing efficient pathways to a range of heterocyclic compounds. nih.govbohrium.com These reactions are particularly powerful when rendered asymmetric, leading to the synthesis of enantiomerically pure heterocycles that are common frameworks in pharmaceuticals and natural products. organic-chemistry.orgmdpi.comrsc.org
The hetero-Diels-Alder reaction is one of the most versatile methods for constructing six-membered heterocycles. organic-chemistry.orgnih.gov When glyoxylate esters like this compound are used as the dienophile, the reaction provides access to dihydropyran derivatives. The development of chiral Lewis acid catalysts has enabled highly enantioselective versions of this reaction. nih.gov
For example, the reaction between Danishefsky's diene and glyoxylate esters can be catalyzed by chiral bis(oxazoline)-metal complexes. nih.gov In the presence of a catalyst derived from a (1R, 2S)-bis(oxazoline) ligand and Cu(OTf)₂, the corresponding hetero-Diels-Alder product can be obtained in good yield and with significant enantiomeric excess after acid-mediated cyclization of the initial aldol (B89426) adduct. nih.gov The reaction conditions, including the choice of metal, ligand, and temperature, are crucial for achieving high levels of stereocontrol.
Table 1: Asymmetric Hetero-Diels-Alder Reaction of Glyoxylate Esters with Danishefsky's Diene
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Cu(OTf)₂-Bis(oxazoline) (10) | CH₂Cl₂ | -78 | 40 | 47 |
| 2 | Other Metal-Ligand Complexes | Toluene (B28343) | -20 to -78 | 23-87 | 23-86 |
Data synthesized from literature findings. organic-chemistry.orgnih.gov
Nitrogen-containing heterocycles (aza-heterocycles) are ubiquitous in biologically active molecules, making their synthesis a major focus of chemical research. nih.govnih.gov this compound derivatives, particularly imines, serve as key building blocks in strategies aimed at constructing these important scaffolds.
One powerful method for synthesizing chiral nitrogen heterocycles is the aza-Michael reaction, which can be performed with high stereoselectivity. rsc.org While not a direct cycloaddition, this reaction is a key step in many cascade processes that lead to the formation of heterocyclic rings. Furthermore, imines derived from glyoxylate can participate in aza-Diels-Alder reactions to form chiral piperidine (B6355638) derivatives. The use of organocatalysts, such as proline, has been shown to effectively catalyze these transformations, often proceeding in an environmentally friendly manner. organic-chemistry.org The versatility of these methods allows for the synthesis of a diverse array of substituted imidazolidines, piperidines, and other important aza-heterocycles from glyoxylate-derived precursors. nih.gov
Multicomponent Reactions (MCRs) Leveraging Glyoxylate Esters
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, represent a highly efficient strategy for the rapid construction of complex molecular architectures. Glyoxylate esters, including this compound, have emerged as powerful and versatile substrates in a variety of MCRs, offering a direct route to densely functionalized molecules. Their utility stems from the presence of two adjacent electrophilic carbon atoms, allowing for sequential and controlled bond formations.
Glyoxylates as Versatile C1/C2 Building Blocks in Diverse MCRs
The unique structural feature of glyoxylate esters is the presence of an aldehyde and an ester functionality on adjacent carbons. This arrangement allows them to act as either a C1 or a C2 building block, depending on the reaction conditions and the nature of the other reacting partners. This versatility has been exploited in the design of novel MCRs for the synthesis of a wide range of heterocyclic and acyclic compounds.
One notable example of the versatility of glyoxylate esters is seen in the chemistry of silyl (B83357) glyoxylates, which have been developed as flexible reagents for multicomponent coupling reactions. nih.gov The strategic selection of nucleophilic and electrophilic partners allows the silyl glyoxylate to function as a synthetic equivalent to a dipolar glycolic acid synthon, a glyoxylate anion synthon, or an α-keto ester homoenolate synthon. nih.gov This adaptability leads to significant structural diversity in the resulting three- and four-component coupling adducts. nih.gov
The ability of glyoxylate esters to participate in MCRs is not limited to silyl derivatives. Ethyl glyoxylate, for instance, has been utilized in Stetter reactions to produce α,γ-diketoesters, which can then undergo further transformations. nih.gov The products of these reactions are formal glycolate (B3277807) Michael adducts, a structural motif that is otherwise challenging to access directly. nih.gov
The general reactivity pattern of glyoxylate esters in MCRs often involves an initial nucleophilic attack at the aldehyde carbon, followed by a subsequent reaction at the ester carbonyl or the α-carbon. This sequential reactivity allows for the controlled assembly of multiple components in a single pot.
Table 1: Examples of Multicomponent Reactions Involving Glyoxylate Esters
| MCR Type | Glyoxylate Derivative | Role of Glyoxylate | Key Bond Formations | Resulting Scaffold |
|---|---|---|---|---|
| Three-component coupling | Silyl glyoxylate | Glycolic acid synthon equivalent | C-C, C-O | α,α-Disubstituted glycolic acids |
| Four-component coupling | Silyl glyoxylate | Glyoxylate anion synthon equivalent | C-C, C-N | Functionalized amino acid derivatives |
| Stetter Reaction | Ethyl glyoxylate | C2 electrophile | C-C | α,γ-Diketoesters |
Enantioselective Variants of Multicomponent Reactions with Glyoxylate Substrates
The development of enantioselective MCRs is a significant goal in modern organic synthesis, as it allows for the creation of chiral molecules with high stereocontrol in a single step. rsc.org Glyoxylate esters have proven to be valuable substrates in this context, with several strategies being developed to induce asymmetry in MCRs involving these building blocks.
One approach to achieving enantioselectivity is the use of chiral auxiliaries attached to the glyoxylate ester. For example, the acid-catalyzed ene reaction of 8-phenylmenthol glyoxylate with various alkenes has been shown to proceed with high levels of asymmetric induction, consistently exceeding 93%. rsc.org In this case, the chiral alcohol moiety directs the facial selectivity of the incoming nucleophile.
Another powerful strategy is the use of chiral catalysts, which can control the stereochemical outcome of the reaction. This has been particularly successful in reactions that proceed through dynamic kinetic resolution. For instance, β-silyloxy-α-keto esters, derived from the addition of silyl glyoxylates to aldehydes, can be prone to racemization under basic conditions. nih.gov This lability can be harnessed in asymmetric transfer hydrogenation reactions, where a chiral catalyst selectively reduces one enantiomer of the rapidly equilibrating substrate, leading to a highly enantioenriched product. nih.gov
Furthermore, chiral Lewis base catalysts have been employed in enantioselective three-component reactions. For example, an enantioselective synthesis of tetrahydropyridazinones was developed utilizing chiral α,β-unsaturated acylammonium salts, malonates, and azodicarboxylates, achieving high enantiomeric ratios (up to 99:1 er). nsf.gov While this specific example does not directly use a glyoxylate ester, the principles of using chiral catalysts to control the stereochemistry of MCRs are broadly applicable to glyoxylate-based systems.
Table 2: Strategies for Enantioselective MCRs with Glyoxylates
| Strategy | Description | Example |
|---|---|---|
| Chiral Auxiliary | A chiral group covalently attached to the glyoxylate directs the stereochemical outcome. | Ene reaction of 8-phenylmenthol glyoxylate. rsc.org |
| Chiral Catalyst | A substoichiometric amount of a chiral catalyst controls the stereoselectivity of the reaction. | Asymmetric transfer hydrogenation of β-silyloxy-α-keto esters. nih.gov |
| Dynamic Kinetic Resolution | A chiral catalyst selectively reacts with one enantiomer of a rapidly racemizing substrate. | Reduction of configurationally labile β-stereogenic-α-keto esters. nih.gov |
Computational and Theoretical Studies in Isopropyl Glyoxylate Chemistry
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity. nih.gov In the context of isopropyl glyoxylate (B1226380) chemistry, DFT calculations have been instrumental in elucidating reaction pathways, identifying key intermediates, and characterizing transition states. These computational explorations complement experimental findings, providing a molecular-level understanding that is often inaccessible through experimentation alone. nih.gov
DFT studies on reactions involving glyoxylate esters, such as aldol (B89426) or ene reactions, typically focus on mapping the potential energy surface of the reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. The B3LYP functional with a 6-31G(d) basis set is a common level of theory for geometry optimizations in such studies, offering a balance between accuracy and computational cost. nih.gov By analyzing the computed energy profile, researchers can determine the most plausible reaction mechanism from several proposed alternatives. For instance, in organocatalyzed reactions, DFT can help verify whether the mechanism proceeds through intermediates like enamines or oxazolidinones by comparing the activation free energies of the different pathways. nih.gov
A reaction energy diagram, which plots potential energy against the reaction coordinate, is a central output of DFT investigations. purdue.edu It visually represents the energy changes throughout a reaction, highlighting the activation energy barriers that control the reaction rate. The peaks on this diagram correspond to transition states (TS), which are short-lived, high-energy configurations that cannot be isolated but are crucial for the reaction to proceed. masterorganicchemistry.com
In reactions involving isopropyl glyoxylate, such as the glyoxylate-ene reaction, the geometry of the transition state dictates the stereochemical outcome. DFT calculations can model these geometries with high precision. For example, in a chiral Lewis acid-catalyzed ene reaction, the glyoxylate can coordinate to the metal center in different ways, leading to various possible transition state structures. The calculations reveal the most stable TS geometry, which corresponds to the major product formed. These models often show a chair-like or boat-like conformation where the isopropyl group of the glyoxylate and the substituents on the ene component and catalyst are arranged to minimize steric hindrance.
The table below presents hypothetical energy data for a catalyzed reaction of this compound to illustrate the typical insights gained from DFT calculations.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | This compound + Alkene + Catalyst | 0.0 |
| Pre-reaction Complex | Complex of catalyst with reactants | -5.2 |
| TS1 (pro-R) | Transition state leading to the R-enantiomer | +15.8 |
| TS2 (pro-S) | Transition state leading to the S-enantiomer | +17.5 |
| Product Complex | Complex of catalyst with the R-product | -12.3 |
| Products | R-enantiomer + Catalyst | -8.0 |
| Note: These values are illustrative and represent typical data obtained from DFT studies. |
The energy difference between the diastereomeric transition states (ΔΔG‡) directly correlates with the enantiomeric excess observed experimentally. purdue.edu
One of the most significant applications of DFT in this compound chemistry is explaining the origins of enantioselectivity and diastereoselectivity in asymmetric reactions. nih.gov By modeling the transition states leading to different stereoisomers, chemists can understand how a chiral catalyst or auxiliary transfers its stereochemical information to the product.
For instance, in chiral phosphoric acid-catalyzed reactions, the catalyst can form hydrogen bonds with both the nucleophile and the electrophile (this compound), assembling them in a well-defined chiral environment. DFT calculations of the competing transition states can pinpoint the specific non-covalent interactions—such as hydrogen bonds or steric repulsion—that stabilize one transition state over the others. acs.org
Studies have shown that the steric bulk of the ester group on the glyoxylate can influence stereoselectivity. Computational analyses have demonstrated that changing the ester group from methyl to the bulkier isopropyl can enhance enantioselectivity in certain aldol reactions. nih.gov This is because the larger isopropyl group can create more pronounced steric interactions in the disfavored transition state, increasing the energy difference (ΔΔG‡) between the competing pathways and thus leading to a higher enantiomeric ratio (er).
The following table summarizes how computational studies correlate structural modifications with observed selectivity in hypothetical glyoxylate reactions.
| Glyoxylate Ester | Catalyst | Computed ΔΔG‡ (kcal/mol) | Predicted er | Experimental er |
| Methyl glyoxylate | Chiral Catalyst A | 1.5 | 92:8 | 91:9 |
| This compound | Chiral Catalyst A | 2.1 | 97:3 | 96:4 |
| Ethyl glyoxylate | Chiral Catalyst B | 1.1 | 86:14 | 85:15 |
| This compound | Chiral Catalyst B | 1.7 | 94:6 | 93:7 |
| Note: This table contains representative data illustrating the predictive power of DFT calculations. |
Automated Reaction Network Exploration and Mechanistic Discovery
Traditional computational studies often rely on chemical intuition to propose and test a limited number of reaction pathways. A more recent and powerful approach is the automated exploration of chemical reaction networks. purdue.edu Software tools like ReNeGate (Reaction Network Graph Theoretical tool) can autonomously explore the vast chemical space of a reaction mixture, discovering both expected and entirely new reaction pathways without expert bias. researchgate.netresearchgate.net
This methodology has been applied to study the activation of catalyst precursors in solutions that can lead to the formation of this compound. researchgate.netresearchgate.net The process starts with a given set of reactants (e.g., a metal precursor, a base like potassium isopropoxide, and a solvent) and uses computational algorithms to find all possible elementary reactions, intermediates, and products. researchgate.netethz.ch
A study using ReNeGate on the transformations of a Mn(CO)₅Br complex in an isopropoxide base solution identified several favorable reaction pathways. researchgate.net The automated procedure discovered routes leading to species significantly more stable than the initial non-activated state. The resulting reaction network, a complex map of interconnected chemical species and reactions, can be analyzed to identify the most likely mechanistic pathways. For example, the network can reveal steps like alkoxycarbonylation and the ultimate formation of this compound as a potential product within the catalytic system. researchgate.netresearchgate.net This automated approach is invaluable for uncovering complex catalytic cycles and predicting potential byproducts.
Theoretical Models for Chiral Induction and Stereochemical Control
Theoretical models are crucial for rationalizing and predicting how chirality is transferred during a chemical reaction. In reactions involving this compound, chiral induction is typically achieved using a chiral catalyst, such as a chiral phosphoric acid (CPA) or a chiral metal complex. acs.orgnih.gov
Computational studies help build and validate stereochemical models that explain the observed selectivity. For CPA-catalyzed reactions, the prevailing model involves the acid acting as a bifunctional catalyst. acs.org It activates the electrophile (this compound) by donating a hydrogen bond to its carbonyl oxygen and simultaneously organizes the nucleophile through another interaction, often with the phosphate's other oxygen atom or its aromatic backbone.
DFT calculations on the transition state assembly provide a detailed 3D picture of this arrangement. These models show that the enantioselectivity arises from minimizing steric clashes between the substituents on the catalyst, the nucleophile, and the isopropyl group of the glyoxylate. Attractive non-covalent interactions, such as CH-π or stacking interactions between the substrate and the catalyst's aromatic rings, can also play a crucial role in stabilizing the favored transition state. acs.org By analyzing these interactions, researchers can understand why a particular catalyst is effective and can design new catalysts with improved stereocontrol. For example, the use of bulky substituents on the 3,3' positions of a BINOL-derived phosphoric acid catalyst is often shown computationally to create a more confined and effective chiral pocket for the reaction to occur. acs.org
Future Perspectives in Isopropyl Glyoxylate Research
Development of Next-Generation Catalytic Systems
The development of novel and more efficient catalytic systems is a cornerstone of advancing isopropyl glyoxylate (B1226380) chemistry. While significant progress has been made, the quest for catalysts with superior activity, selectivity, and broader applicability continues.
One promising direction is the application of rhodium(I)-phosphane and phosphane-phosphite catalysts. Research has demonstrated their use in the enantioselective catalytic arylation of ethyl glyoxylate with organoboron reagents, yielding ethyl mandelate (B1228975) derivatives with high yields (up to 99%) and good enantioselectivities (up to 75% ee). rsc.org Future work will likely focus on designing and screening new ligands, including non-commercial (R,R)-TADDOL-derived phosphane–phosphite (B83602) ligands, to further enhance enantioselectivity. rsc.org The observation that bulky substituents on the chiral phosphite moiety improve selectivity provides a clear design principle for the next generation of these catalysts. rsc.org
Organocatalysis also presents a fertile ground for innovation. Proline-derived catalysts have been successfully employed in asymmetric aldol (B89426) reactions involving glyoxylates. nih.gov The development of more reactive peptide-based catalysts is an active area of research, aiming to broaden the scope beyond simple aldehydes to include activated ketones as enamine acceptors. nih.gov
Furthermore, lanthanide-based catalysts, particularly those with smaller ionic radii like Ytterbium, have shown promise in catalyzing tandem Meerwein-Ponndorf-Verley (MPV) reduction/Brook rearrangement/aldol sequences with silyl (B83357) glyoxylates. nih.gov Future research will likely explore the full potential of different lanthanide metals and the design of novel strain-release Lewis acidic siloxanes to improve catalytic turnover. nih.gov C2-symmetric chiral bis(oxazoline)–lanthanide complexes are also being developed for the glyoxylate-ene reaction, with efforts focused on improving both yield and enantiomeric excess. researchgate.net
Table 1: Performance of Selected Catalytic Systems in Glyoxylate Reactions
| Catalyst System | Reaction Type | Substrates | Key Findings |
| Rh(I)–phosphane and phosphane–phosphite catalysts | Enantioselective Arylation | Ethyl glyoxylate, organoboron reagents | High yields (up to 99%) and moderate to very good enantioselectivities (up to 75% ee). Bulky ligands enhance selectivity. rsc.org |
| Proline-derived peptide catalysts | Asymmetric Aldol Reaction | Ketones, ethyl glyoxylate | Good to excellent diastereo- and enantioselectivities, particularly with cyclic ketones. nih.gov |
| Lanthanide triisopropoxides with silacycles | MPV Reduction/Brook Rearrangement/Aldol | Silyl glyoxylates, aldehydes | Catalytic turnover achieved through alkoxide transfer from a strain-release Lewis acidic silacycle. nih.gov |
| C2-symmetric chiral bis(oxazoline)–lanthanide complexes | Glyoxylate-Ene Reaction | Menthyl glyoxylate, alkenes | Achieved α-hydroxy esters in 85% yield and up to 54% ee. researchgate.net |
Expansion of Reaction Scope and Functional Group Tolerance
Expanding the range of reactions and the compatibility with various functional groups is crucial for enhancing the synthetic utility of isopropyl glyoxylate. A key aspect of modern synthetic chemistry is the ability to perform transformations on complex molecules without the need for extensive protecting group strategies. catalysis.blog
Future research will aim to broaden the substrate scope in established reactions. For instance, in the rhodium-catalyzed arylation of ethyl glyoxylate, exploring a wider variety of organoboron reagents will be a key objective. rsc.org Similarly, in organocatalyzed aldol reactions, expanding the scope to include a more diverse range of linear and α-substituted ketones is an ongoing goal. nih.gov
The functional group tolerance of reactions involving glyoxylates is another critical area for improvement. While some protocols demonstrate good tolerance for groups like chloro, bromo, ester, cyano, and nitro, further development is needed to accommodate an even wider array of functionalities. organic-chemistry.org For example, Mn-mediated radical additions to N-acylhydrazones derived from glyoxylates have been shown to be compatible with various functionalities, and future work will likely focus on further delineating the scope and limitations of this methodology. nih.gov The development of catalytic systems that can operate under mild conditions is paramount to achieving high functional group tolerance, preventing the degradation of sensitive moieties. organic-chemistry.org
Integration with Sustainable Chemical Methodologies and Flow Chemistry
The principles of green and sustainable chemistry are increasingly influencing the direction of chemical synthesis. Integrating this compound chemistry with these methodologies is a key future perspective.
One avenue is through biocatalysis and metabolic engineering. The glyoxylate cycle is a central metabolic pathway that can be engineered in microorganisms for the bioproduction of various chemicals. nih.govfrontiersin.org Future research will likely focus on optimizing these engineered microbial cell factories to produce valuable chemicals derived from glyoxylate, offering a sustainable alternative to traditional petro-based processes. nih.govfrontiersin.org For example, novel biocatalytic systems using enzymes like glyoxylate carboligase are being developed to convert C1 compounds like formaldehyde (B43269) into more complex molecules. rsc.orgresearchgate.net Modified starches, such as glyoxylate starch-amide, are also being explored as sustainable materials for applications like enhancing paper strength. acs.org
Flow chemistry, or continuous flow processing, offers significant advantages in terms of safety, efficiency, scalability, and process control, aligning well with the goals of green chemistry. wuxiapptec.comnumberanalytics.combeilstein-journals.org The application of flow chemistry to reactions involving this compound is a promising area for future development. For instance, the glyoxylate-ene reaction has been successfully performed in a continuous flow setup using a supported catalyst, demonstrating the potential for this technology to enable catalyst recycling and improve reaction efficiency. beilstein-journals.org Future work will likely involve adapting more complex catalytic asymmetric reactions involving glyoxylates to continuous flow systems, potentially leading to safer and more sustainable manufacturing processes for chiral α-hydroxy esters and their derivatives. beilstein-journals.orgresearchgate.net
Advanced Computational Design and Predictive Modeling in Glyoxylate Chemistry
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. These approaches offer the potential to accelerate the discovery and optimization of new reactions and catalysts.
Theoretical studies, such as those on the cycloaddition reactions of methyl glyoxylate oxime, can provide valuable insights into reaction mechanisms, regioselectivity, and stereoselectivity. sciforum.net Such computational investigations can help experimentalists to rationally design more effective synthetic strategies. sciforum.net Quantum chemical calculations have also been used to understand the photochemistry of glyoxylate, for instance, by determining the energy barriers for different decomposition pathways. rsc.org
In the realm of metabolic engineering, computational strain design algorithms like k-OptForce are used to predict genetic modifications that can lead to the overproduction of chemicals via the glyoxylate cycle. researchgate.net These in silico models guide the rational design of microbial cell factories, reducing the time and effort required for experimental optimization. researchgate.netresearchgate.netbiorxiv.org
Furthermore, machine learning models are being developed to identify key metabolic reactions that are beneficial or detrimental for microbial growth under different conditions, including those involving the glyoxylate shunt. embopress.orgnih.gov These models can analyze large datasets of genetic and metabolic information to make predictions that go beyond traditional computational methods, offering new insights for engineering microbial metabolism. embopress.orgnih.gov The future will likely see an increased use of these advanced computational tools to design novel catalysts with enhanced properties, predict the outcomes of complex reaction networks, and guide the development of more efficient and sustainable processes in glyoxylate chemistry.
Q & A
Q. What are the established synthetic routes for isopropyl glyoxylate in asymmetric catalysis, and how are reaction outcomes characterized?
this compound is synthesized via Brønsted acid-catalyzed aldol reactions using ketones (e.g., 10 equivalents) and chiral phosphoric acid catalysts (e.g., 5–20 mol% loading). The reaction conditions typically involve toluene as a solvent, with product isolation followed by characterization via NMR and chiral HPLC to determine yield, diastereoselectivity, and enantioselectivity. For example, sterically hindered catalysts like 4b (2,4,6-triisopropylphenyl) improve syn-diastereoselectivity (80:20 dr) and enantiomeric ratios (er 86:14) .
Q. Which analytical techniques are critical for assessing the purity and stereochemical properties of this compound?
Key methods include:
- Chiral HPLC : Resolves enantiomers and quantifies er values.
- NMR : Identifies structural integrity and monitors reaction progress.
- Infrared Multiple Photon Dissociation (IRMPD) : Probes vibrational modes of glyoxylate derivatives in gas-phase clusters, useful for studying solvation effects .
- GC-MS : Detects trace impurities in complex mixtures, as demonstrated in prebiotic HCN polymer analyses .
Advanced Research Questions
Q. How do steric and electronic modifications of chiral catalysts influence enantioselectivity in aldol reactions with this compound?
Catalyst design is pivotal. For instance:
- Aromatic substituents : Bulky groups (e.g., 2,4,6-triisopropylphenyl) on phosphoric acid catalysts enhance steric shielding, favoring syn-diastereoselectivity (80:20 dr) and higher er values (86:14) .
- Mechanistic studies : Quantum chemical calculations can model transition states to rationalize selectivity trends. Experimental validation involves systematic variation of catalyst substituents and kinetic analysis.
Q. What methodologies resolve contradictions in glyoxylate shunt flux measurements under varying metabolic conditions?
Discrepancies between in silico predictions (e.g., 25% flux) and experimental observations (e.g., 18% flux in E. coli) require:
- SUMOFLUX analysis : Combines -isotope labeling with computational flux partitioning to resolve contributions from glyoxylate shunt, TCA cycle, and anaplerosis. Wild-type bacteria show 16 ± 10% glyoxylate shunt activity, while Δpgi mutants exhibit 32 ± 15% .
- Constraint-based modeling : Adjusts flux boundaries to match experimental biomass yields, reconciling in silico predictions with empirical data .
Q. How can isotopic tracing strategies elucidate the metabolic fate of this compound in microbial systems?
- -labeling : Use uniformly labeled substrates (e.g., -glucose) to track incorporation into glyoxylate derivatives via GC-MS or NMR.
- Fluxomics : Apply SUMOFLUX to quantify pathway contributions, particularly in mutants with disrupted glyoxylate shunt activity (e.g., ΔmdhΔsdh strains) .
Q. What experimental evidence supports the role of aqueous aerosols in prebiotic glyoxylate synthesis, and could this extend to this compound?
- Prebiotic simulations : HCN polymerization in aqueous aerosols produces glyoxylic acid, amino acids, and N-heterocycles, as shown by GC-MS .
- Photochemical pathways : UV irradiation of CO atmospheres generates glyoxylate, suggesting analogous routes for alkyl derivatives like this compound under simulated prebiotic conditions .
Q. How do active-site residues and cofactors in glyoxylate-utilizing enzymes (e.g., malate synthase) accommodate substituted glyoxylates?
- Mechanistic studies : Malate synthase from Mycobacterium tuberculosis uses Mg-coordinated glyoxylate and AcCoA to form malyl-CoA. Arg339 protonates CoA during catalysis, a step critical for intermediate decomposition .
- Enzyme engineering : Mutagenesis (e.g., Arg338Lys in E. coli) reduces activity by 93%, highlighting the role of electrostatic interactions in substrate binding .
Methodological Considerations
- Contradiction resolution : When metabolic models conflict with experimental data (e.g., biomass yield vs. flux constraints), use hybrid approaches like flux balance analysis coupled with isotopic validation .
- Catalyst optimization : Screen chiral phosphoric acids with varied substituents and correlate steric parameters (e.g., Tolman cone angles) with selectivity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
